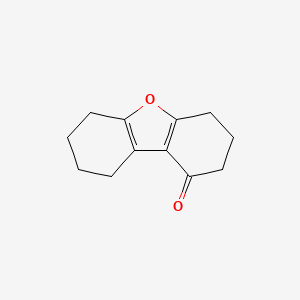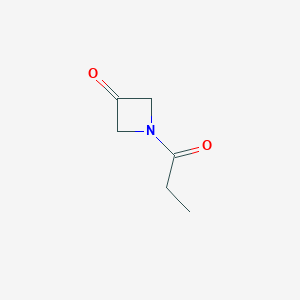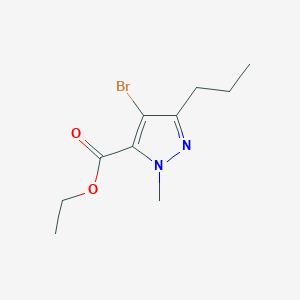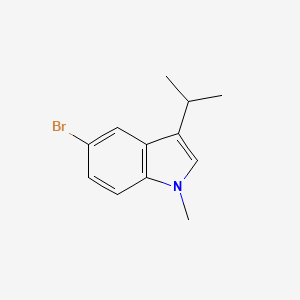
5-Bromo-1-methyl-3-propan-2-ylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-methyl-3-propan-2-ylindole is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The bromine substitution at the 5th position and the presence of a methyl and propan-2-yl group make this compound unique and potentially useful in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-3-propan-2-ylindole typically involves the bromination of 1-methyl-3-propan-2-ylindole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to avoid over-bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to various derivatives with different biological activities.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products like azido, cyano, or thiol-substituted indoles can be obtained.
Oxidation Products: Oxidation can lead to the formation of indole-2,3-diones or other oxidized derivatives.
Reduction Products: Reduction can yield various reduced forms of the indole ring, such as indolines.
Scientific Research Applications
5-Bromo-1-methyl-3-propan-2-ylindole has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used to study the mechanisms of action of indole derivatives in biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indole derivatives with potential therapeutic applications.
Industrial Applications: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-3-propan-2-ylindole involves its interaction with various molecular targets in biological systems. The bromine atom and the indole ring play crucial roles in binding to specific receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
5-Bromoindole: Lacks the methyl and propan-2-yl groups, making it less bulky and potentially less selective in biological interactions.
1-Methylindole: Lacks the bromine and propan-2-yl groups, which may affect its reactivity and biological activity.
3-Propan-2-ylindole: Lacks the bromine and methyl groups, which can influence its chemical properties and applications.
Uniqueness: 5-Bromo-1-methyl-3-propan-2-ylindole is unique due to the combination of bromine, methyl, and propan-2-yl groups, which can enhance its reactivity and selectivity in various chemical and biological processes. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H14BrN |
|---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
5-bromo-1-methyl-3-propan-2-ylindole |
InChI |
InChI=1S/C12H14BrN/c1-8(2)11-7-14(3)12-5-4-9(13)6-10(11)12/h4-8H,1-3H3 |
InChI Key |
WNJIJKGJDLHOIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN(C2=C1C=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B13979075.png)
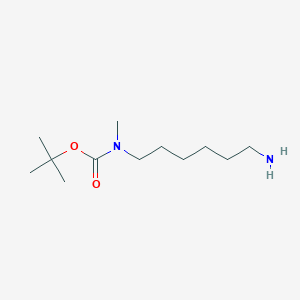
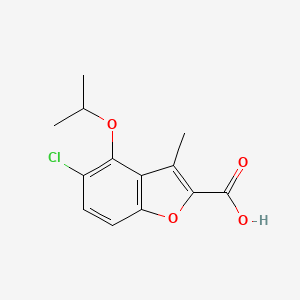
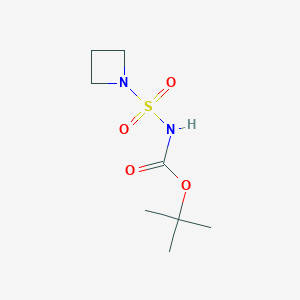
![3,7-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13979117.png)
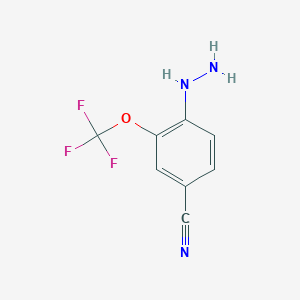


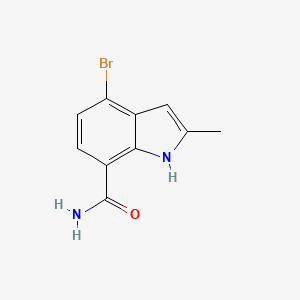

![3-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13979135.png)
